Tremorine - 51-73-0

Tremorine

Catalog Number: EVT-436188
CAS Number: 51-73-0
Molecular Formula: C12H20N2
Molecular Weight: 192.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-[4-(1-pyrrolidinyl)but-2-ynyl]pyrrolidine is a N-alkylpyrrolidine.
Overview

Tremorine is a chemical compound primarily utilized in scientific research to induce tremors in animal models. This property makes it particularly valuable for studying the efficacy of anti-Parkinson's disease medications, as tremors are a significant symptom associated with this condition. The compound was first reported by Everett et al. in the late 1950s, marking its entry into pharmacological studies aimed at understanding and treating tremor-related disorders .

Source and Classification

Tremorine is classified as a synthetic compound with the molecular formula C12H20N2C_{12}H_{20}N_{2} and a molar mass of 192.306 g/mol . It is categorized under pharmacological agents that mimic symptoms of neurological disorders, thereby serving as a tool for drug development and testing.

Synthesis Analysis

Methods and Technical Details

The synthesis of Tremorine involves several chemical reactions that typically include the formation of a pyrrolidine ring structure. The specific synthetic pathways may vary, but common methods utilize acetylenic diamines as precursors. For instance, one approach involves the reaction of appropriate alkyl halides with pyrrolidine derivatives under controlled conditions to yield Tremorine .

Technical details regarding the synthesis often highlight the importance of reaction conditions such as temperature, pressure, and solvent choice, which can significantly affect yield and purity.

Molecular Structure Analysis

Structure and Data

Tremorine's molecular structure consists of a complex arrangement featuring two pyrrolidine rings connected by a butyne chain. The structural representation can be summarized as follows:

  • Molecular Formula: C12H20N2C_{12}H_{20}N_{2}
  • Molar Mass: 192.306 g/mol
  • SMILES Notation: C2CCCN2CC#CCN1CCCC1
  • InChI Identifier: Available through chemical databases like PubChem .

The three-dimensional model of Tremorine can be visualized using molecular modeling software, which aids in understanding its spatial configuration and potential interactions with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Tremorine undergoes various chemical reactions that are crucial for its pharmacological activity. One notable reaction is its interaction with beta-adrenergic receptors, which can counteract the tremogenic effects induced by the compound. Research has shown that structural modifications to related compounds can significantly alter their toxicity and efficacy, indicating that slight changes in molecular structure can have profound implications for biological activity .

Furthermore, studies have explored the synthesis of analogs that retain or enhance tremor-inducing properties while minimizing toxicity, providing insights into structure-activity relationships within this class of compounds .

Mechanism of Action

Process and Data

The mechanism by which Tremorine induces tremors is primarily linked to its action on neurotransmitter systems within the central nervous system. It is believed to modulate dopaminergic pathways, which are crucial in regulating motor control. By mimicking certain neurotransmitter activities or inhibiting their reuptake, Tremorine effectively produces tremors similar to those seen in Parkinson's disease patients .

Research has indicated that Tremorine's effects can be antagonized by beta-blockers, further elucidating its role in neurotransmitter modulation and providing a basis for therapeutic interventions aimed at managing tremors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tremorine exhibits specific physical properties that are essential for its characterization:

  • Appearance: Typically presented as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but poorly soluble in water.
  • Stability: Relatively stable under standard laboratory conditions but should be stored away from light to prevent degradation.

Chemical properties include its reactivity with various electrophiles due to the presence of nitrogen atoms in its structure, allowing it to participate in diverse chemical reactions relevant to pharmacological applications .

Applications

Scientific Uses

Tremorine serves multiple roles in scientific research:

  • Drug Development: It is primarily used to model tremors in animal studies for assessing new treatments for Parkinson's disease.
  • Neuropharmacology: Its ability to induce tremors provides insights into neurotransmitter dynamics and receptor interactions.
  • Toxicology Studies: The compound's effects on various biological systems make it a valuable tool for studying toxicity mechanisms related to neurological agents .
Introduction to Tremorine in Neuropharmacological Research

Definition and Chemical Characterization of Tremorine

Tremorine (1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine) is a synthetic tertiary amine with the molecular formula C₁₂H₂₀N₂ and a molecular weight of 192.306 g/mol. Its chemical structure consists of a linear butynyl chain linking two pyrrolidine rings, creating a symmetrical molecule [1] [3]. This configuration enables efficient penetration of the blood-brain barrier, facilitating central nervous system effects. The compound exists as a liquid at room temperature and is soluble in various organic solvents, a property that facilitated its early experimental use [3]. Tremorine itself is pharmacologically inactive until metabolized into the active compound oxotremorine through hepatic N-oxidation, which exhibits potent muscarinic receptor agonist properties [1] [8]. This metabolic activation creates a unique time-delayed pharmacological effect that proved valuable in experimental settings.

Table 1: Chemical Profile of Tremorine

PropertySpecification
Chemical Name1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine
Molecular FormulaC₁₂H₂₀N₂
Molecular Weight192.306 g/mol
CAS Registry Number60-40-2
Structural FeaturesSymmetrical molecule with two terminal pyrrolidine groups connected by a butynyl chain
Solubility CharacteristicsSoluble in organic solvents; limited water solubility
BioactivationMetabolized to oxotremorine via hepatic N-oxidation

Historical Context: Discovery and Early Applications in Experimental Neurology

Tremorine entered the neuropharmacological landscape in 1956 when Guy M. Everett and colleagues at the Lilly Research Laboratories identified its unique tremorogenic properties during routine drug screening. Among approximately 10,000 compounds evaluated, tremorine stood out as one of only ten capable of producing sustained tremor in mice at doses of 5-20 mg/kg [3]. The discovery was formally reported in Nature (1956) and Science (1956), where Everett described how the compound reliably induced Parkinsonian-like symptoms including tremor, salivation, miosis, and bradycardia within 15-30 minutes of administration [1] [3]. This temporal pattern aligned with the metabolic conversion to oxotremorine, though this mechanism was elucidated later.

The compound rapidly gained significance as researchers recognized its utility in creating consistent, reproducible animal models of parkinsonism. Unlike earlier models that relied on brain lesions or toxins with variable effects, tremorine offered a reversible, pharmacologically-induced state resembling human Parkinson's disease. By 1959, researchers were utilizing tremorine for systematic screening of potential anti-parkinsonian compounds, establishing a paradigm that would dominate movement disorder research for decades [3]. The discovery coincided with emerging understanding of basal ganglia function and the cholinergic-dopaminergic balance hypothesis, positioning tremorine as a critical tool for probing motor system pathophysiology [2] [5].

Role of Tremorine as a Pharmacological Tool in Movement Disorder Research

Parkinson's Disease Modeling and Pathophysiological Insights

Tremorine's primary research value emerged from its ability to recapitulate core features of Parkinson's disease in animal models. Administration produces a well-characterized sequence of neurological manifestations: initial muscle twitching progresses to fine tremors of the head and extremities, accompanied by salivation, lacrimation, decreased body temperature, and analgesia [1]. These symptoms typically manifest within 15-30 minutes and persist for several hours, creating a window for experimental intervention. Crucially, tremorine-induced symptoms showed selective reversibility with anti-cholinergic drugs but not with dopaminergic agents, highlighting the cholinergic hyperactivity component of parkinsonism that complements dopamine deficiency [5].

Table 2: Parkinsonian Features Induced by Tremorine

Symptom CategorySpecific ManifestationsTime Course
Motor EffectsFine tremor of head/extremities, muscle twitching, rigidityOnset: 15-30 min; Duration: Hours
Autonomic EffectsSalivation, lacrimation, miosis, bradycardiaParallels motor symptoms
Thermal RegulationSignificant decrease in body temperatureDevelops with tremor
Sensory ChangesAnalgesiaCoincides with motor effects

This pharmacological model enabled critical discoveries about basal ganglia circuitry. Studies using tremorine helped establish that parkinsonian symptoms arise not merely from dopamine deficiency but from resultant cholinergic overactivity in striatal pathways [5]. When combined with emerging histochemical techniques, tremorine models demonstrated that the substantia nigra pars compacta's dopaminergic projections to the striatum modulate cholinergic interneurons, forming the basis for the dopaminergic-cholinergic balance theory of motor control [2]. These insights fundamentally shaped therapeutic approaches to Parkinson's disease beyond dopamine replacement.

Probing Cholinergic Mechanisms in Motor Control

Beyond parkinsonism modeling, tremorine became an indispensable probe for mapping cholinergic contributions to motor control. Neurochemical analyses revealed that tremorine administration significantly altered amine metabolism in the central nervous system, particularly increasing acetylcholine availability in the basal ganglia and reducing norepinephrine concentrations [1] [8]. These neurotransmitter shifts produced measurable electrophysiological changes, including altered firing patterns in thalamocortical circuits and rhythmic burst activity in cerebellothalamic pathways [4].

The compound proved particularly valuable for elucidating tremor generation mechanisms. Tremorine-induced tremors showed distinct neurophysiological signatures, including coherent oscillatory activity between the cerebellum, thalamus, and motor cortex [4]. This work established foundational understanding of the cerebello-thalamo-cortical (CTC) circuit's role in tremor pathogenesis, a pathway now recognized as central to essential tremor, Parkinson's tremor, and multiple other tremor disorders [4] [5]. By comparing tremorine-induced tremors with those from harmala alkaloids, researchers differentiated between cholinergically-mediated tremors (tremorine) and those involving serotonergic mechanisms (harmine), mapping distinct neurochemical pathways to similar phenomenological outputs [6].

Therapeutic Screening and Validation Platform

Tremorine's most enduring legacy lies in creating standardized platforms for evaluating potential anti-parkinsonian and antitremor agents. The model's reliability stemmed from dose-dependent tremor production and consistent temporal progression, enabling quantitative assessment of therapeutic interventions [1] [3]. Researchers developed sophisticated tremor quantification methods including accelerometry, electromyography, and observational rating scales specifically tailored to tremorine models, creating sensitive metrics for drug efficacy [4].

This system enabled rapid screening of diverse compounds:

  • Anticholinergics: Trihexyphenidyl and related compounds showed potent tremor suppression, validating their clinical use while highlighting peripheral side effects
  • Beta-blockers: Propranolol significantly attenuated tremorine-induced tremors, foreshadowing its efficacy in essential tremor [3] [7]
  • Dopaminergic agents: Limited efficacy against tremorine symptoms supported clinical observations about dopamine agonists' variable effects on parkinsonian tremor [5]

Table 3: Therapeutic Screening Using Tremorine Models

Drug ClassRepresentative AgentsEfficacy Against TremorResearch Impact
AnticholinergicsTrihexyphenidyl, BenztropineHighValidated mechanism for parkinsonian tremor control
Beta-blockersPropranololModerate to HighPredicted clinical utility for essential tremor
Dopamine agonistsLevodopa, ApomorphineLowExplained differential effects on tremor vs. bradykinesia
MAO-B inhibitorsSelegilineMinimalAligned with limited antitremor efficacy in early PD

The tremorine paradigm also enabled mechanistic studies of combination therapies. Researchers demonstrated synergistic effects when combining subtherapeutic doses of anticholinergics with beta-blockers, informing clinical strategies for treatment-resistant tremors [3] [7]. Furthermore, tremorine models facilitated the development of novel therapeutic targets, including GABAergic drugs and potassium channel modulators currently under investigation for essential tremor [4] [7]. This systematic approach established pharmacological screening standards still reflected in contemporary drug development pipelines for movement disorders.

Tremorine remains a historically significant compound that accelerated our understanding of motor control mechanisms and continues to inform movement disorder research through the experimental paradigms it established.

Compounds Mentioned: Tremorine, Oxotremorine, Trihexyphenidyl, Propranolol, Levodopa, Apomorphine, Selegiline, Benztropine

Properties

CAS Number

51-73-0

Product Name

Tremorine

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine

Molecular Formula

C12H20N2

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C12H20N2/c1-2-8-13(7-1)11-5-6-12-14-9-3-4-10-14/h1-4,7-12H2

InChI Key

JSUAJTLKVREZHV-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC#CCN2CCCC2

Synonyms

Tremorine

Canonical SMILES

C1CCN(C1)CC#CCN2CCCC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.